molecular formula C19H20N2OS2 B15099517 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15099517
M. Wt: 356.5 g/mol
InChI Key: NVKGERPBZAOUQK-UHFFFAOYSA-N
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Description

The compound 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to the tetrahydrobenzothienopyrimidinone class, a fused heterocyclic scaffold combining thiophene and pyrimidine rings. This structure is synthesized via the Gewald reaction, involving cyclohexanone, ethyl cyanoacetate, sulfur, and secondary amines to form the core, followed by functionalization at positions 2 and 3 . Pyrimidine derivatives are pharmacologically significant due to their structural mimicry of endogenous molecules, enabling diverse biological interactions .

Properties

Molecular Formula

C19H20N2OS2

Molecular Weight

356.5 g/mol

IUPAC Name

3-methyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2OS2/c1-12-7-9-13(10-8-12)11-23-19-20-17-16(18(22)21(19)2)14-5-3-4-6-15(14)24-17/h7-10H,3-6,11H2,1-2H3

InChI Key

NVKGERPBZAOUQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Benzothieno Core: The initial step involves the construction of the benzothieno core through cyclization reactions.

    Introduction of the Pyrimidinone Ring: This step involves the formation of the pyrimidinone ring via condensation reactions.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions.

    Final Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The methylbenzyl sulfanyl moiety (-S-CH2-C6H4-CH3) undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction TypeReagents/ConditionsProduct FormedYield (%)Reference
Thiol-disulfide exchangeRSH (thiols), base (e.g., K2CO3), DMF, 80°CR-S-substituted derivative60–75
AlkylationAlkyl halides (R-X), Et3N, CH3CN, refluxAlkylated sulfanyl derivatives55–80
  • Mechanism : Deprotonation of the sulfanyl group generates a thiolate intermediate, which attacks electrophilic reagents (e.g., alkyl halides).

Oxidation of the Sulfanyl Group

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones:

Oxidizing AgentConditionsProductOxidation StateReference
H2O2 (30%)CH3COOH, 25°C, 6 hrSulfoxide (-SO-)+2
mCPBADCM, 0°C → 25°C, 12 hrSulfone (-SO2-)+4
  • Application : Sulfone derivatives show enhanced electrophilicity, enabling further functionalization.

Cycloaddition Reactions

The thieno-pyrimidine core participates in [4+2] cycloadditions due to electron-deficient regions:

DienophileConditionsProduct TypeRegioselectivityReference
Maleic anhydrideToluene, 110°C, 24 hrDiels-Alder adductEndo preference
DMAD (dimethyl acetylenedicarboxylate)DMF, 80°C, 12 hrPyrimidine-fused heterocyclesN/A
  • Mechanistic Insight : The conjugated π-system of the thieno-pyrimidine ring acts as a diene, with electron-withdrawing groups (e.g., pyrimidinone) enhancing reactivity .

Functionalization of the Pyrimidinone Ring

The 4(3H)-pyrimidinone moiety undergoes condensation and ring-modification reactions:

Reaction TypeReagents/ConditionsProductNotesReference
Condensation with aminesR-NH2, POCl3, reflux, 8 hr4-Aminopyrimidine derivativesRequires POCl3 activation
HalogenationPCl5, DCM, 0°C → 25°C, 4 hr4-Chloropyrimidine intermediateEnables cross-coupling

Electrophilic Aromatic Substitution

The benzothieno ring undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:

ElectrophileConditionsPosition SubstitutedYield (%)Reference
HNO3 (fuming)H2SO4, 0°C, 2 hrC-5 or C-740–50
Br2 (1 equiv)FeBr3, DCM, 25°C, 6 hrC-655
  • Directing Effects : The sulfanyl and pyrimidinone groups deactivate the ring but direct electrophiles to meta/para positions.

Reductive Modifications

The tetrahydrobenzothieno moiety can undergo hydrogenation:

Reducing AgentConditionsProductSelectivityReference
H2 (1 atm)Pd/C, EtOH, 25°C, 12 hrFully saturated benzothieno derivativeComplete reduction

Stability Under Acidic/Basic Conditions

The compound demonstrates moderate stability:

ConditionOutcomeDegradation (%)Reference
1M HCl, 25°C, 24 hrPartial hydrolysis of sulfanyl group20–30
1M NaOH, 25°C, 24 hrRing-opening at pyrimidinone40–60

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological targets and its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and potency against specific biological targets.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The biological and chemical profiles of tetrahydrobenzothienopyrimidinones are heavily influenced by substituents at positions 2 (sulfanyl group) and 3 (alkyl/aryl groups). Key analogues and their properties are summarized below:

Compound Name 3-Substituent 2-Substituent Key Properties/Activities References
Target Compound Methyl 4-Methylbenzylsulfanyl Moderate lipophilicity; predicted metabolic stability -
3-(4-Methylphenyl)-2-[(4-methylbenzyl)sulfanyl]-... 4-Methylphenyl 4-Methylbenzylsulfanyl Enhanced π-π interactions; unconfirmed bioactivity
2-[(3-Chlorobenzyl)sulfanyl]-3-(4-methylphenyl)-... 4-Methylphenyl 3-Chlorobenzylsulfanyl Electron-withdrawing Cl may improve binding affinity
3-(4-Methylphenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-... 4-Methylphenyl 3-Trifluoromethylbenzylsulfanyl High lipophilicity; improved metabolic resistance
2-Chloromethyl-5,6,7,8-tetrahydrobenzo(b)thieno... Not specified Chloromethyl Potent antihyperlipaemic activity (comparable to clofibrate)
Key Observations:
  • Electron-Donating Groups (e.g., methyl) : The target compound’s 4-methylbenzylsulfanyl group balances hydrophobicity and solubility, favoring membrane permeability.
  • Electron-Withdrawing Groups (e.g., Cl, CF₃) : Analogues with chlorinated or trifluoromethyl groups exhibit enhanced binding to hydrophobic enzyme pockets, as seen in antihyperlipaemic and antimicrobial studies .
  • Aromatic vs. Alkyl Substituents : Aryl groups at position 3 (e.g., 4-methylphenyl) may improve target engagement via π-π stacking, whereas alkyl groups like methyl simplify synthetic routes .

Biological Activity

3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound with notable biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothienopyrimidine derivatives. Its molecular formula is C15H16N2OSC_{15}H_{16}N_2OS, with a molecular weight of approximately 272.36 g/mol. The structure includes a tetrahydrobenzothieno ring and a sulfanyl group attached to a methylbenzyl moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. One common method includes the formation of the benzothieno core followed by the introduction of the sulfanyl and methyl groups through nucleophilic substitution reactions. Detailed synthetic routes can vary based on the desired yield and purity.

Antitumor Activity

Research has shown that compounds similar to 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant antitumor properties. A study demonstrated that derivatives of benzothienopyrimidine can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary studies indicated that it possesses moderate antibacterial effects, potentially inhibiting the growth of both Gram-positive and Gram-negative bacteria .

The biological activity of 3-methyl-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may also interact with receptors that regulate cell growth and apoptosis .

Study 1: Antitumor Efficacy

In a recent study published in Pharmaceutical Sciences, researchers synthesized various derivatives of benzothienopyrimidine and tested their efficacy against breast cancer cells. The results indicated that certain modifications to the structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

Study 2: Antimicrobial Screening

A separate investigation focused on the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results showed that while it exhibited lower activity compared to established antibiotics, its unique structure suggests potential for further optimization .

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